N-[1-(2-chlorophenyl)ethylidene]hydroxylamine
Overview
Description
N-[1-(2-chlorophenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C8H8ClNO It is known for its unique chemical structure, which includes a hydroxylamine group attached to a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[1-(2-chlorophenyl)ethylidene]hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The chlorinated phenyl ring allows for nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
N-[1-(2-chlorophenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: It can be employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[1-(2-chlorophenyl)ethylidene]hydroxylamine exerts its effects involves its ability to interact with various molecular targets. The hydroxylamine group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can then interact with proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorophenyl)ethylidene]benzohydrazide
- N-[1-(2-chlorophenyl)ethylidene]isonicotinohydrazide
- N-[1-(2-chlorophenyl)ethylidene]-2-thiophenecarbohydrazide
Uniqueness
N-[1-(2-chlorophenyl)ethylidene]hydroxylamine is unique due to its specific combination of a chlorinated phenyl ring and a hydroxylamine group.
Properties
IUPAC Name |
N-[1-(2-chlorophenyl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKGQYQOTXYSRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30991896 | |
Record name | N-[1-(2-Chlorophenyl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-44-6 | |
Record name | N-[1-(2-Chlorophenyl)ethylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30991896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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